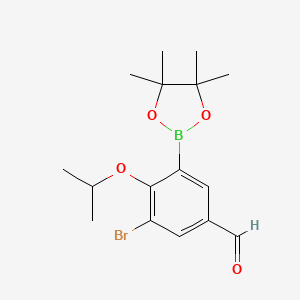

3-Bromo-2-isopropoxy-5-formylphenylboronic acid pinacol ester

Description

3-Bromo-2-isopropoxy-5-formylphenylboronic acid pinacol ester is a boronic ester derivative with a unique substitution pattern. Its molecular formula is C₁₆H₂₄BBrO₅, and its molecular weight is 387.07 g/mol . The compound features three distinct functional groups:

- Bromo (Br) at the 3-position: Enhances electrophilicity and enables cross-coupling reactions.

- Formyl (CHO) at the 5-position: An electron-withdrawing group that activates the boronic ester for nucleophilic reactions.

This combination of substituents makes it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, particularly in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

3-bromo-4-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BBrO4/c1-10(2)20-14-12(7-11(9-19)8-13(14)18)17-21-15(3,4)16(5,6)22-17/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFHAYPAXWFJGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC(C)C)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BBrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Oxidative Addition : A zero-valent palladium species (e.g., Pd(PPh₃)₄) inserts into the C–Br bond of 3-bromo-4-isopropoxy-5-formylbenzaldehyde, forming a Pd(II) intermediate.

-

Ligand Exchange : The Pd(II) complex reacts with B₂pin₂, facilitated by a base such as potassium acetate (KOAc), to generate a Pd–boryl species.

-

Reductive Elimination : The Pd catalyst releases the boronic ester product, regenerating the active Pd(0) species.

Challenges and Optimization

-

The electron-withdrawing formyl group at position 5 deactivates the aromatic ring, slowing oxidative addition. Elevated temperatures (80–100°C) and polar solvents (e.g., dimethylacetamide) improve yields.

-

The isopropoxy group at position 4 acts as an electron-donating substituent, directing palladium insertion to the para position (position 5), where boronation occurs.

-

Protecting the formyl group as an acetal (e.g., using ethylene glycol) prevents side reactions during catalysis. Subsequent acidic hydrolysis restores the aldehyde.

Example Protocol

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| 1 | 3-Bromo-4-isopropoxy-5-formylbenzaldehyde, B₂pin₂, PdCl₂(dppf), KOAc, DMA, 90°C | 12 h | 68% |

Directed ortho-Metallation (DoM) and Boronation

This method leverages the isopropoxy group as a directing group for lithiation, followed by boronate trapping.

Reaction Sequence

-

Lithiation : Treatment of 4-isopropoxy-3-bromobenzaldehyde with LDA (lithium diisopropylamide) at –78°C in THF generates a lithiated species ortho to the isopropoxy group.

-

Boronate Quenching : Addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane traps the lithiated intermediate, forming the boronic ester.

-

Formylation : A Vilsmeier-Haack reaction introduces the formyl group at position 5 using POCl₃ and DMF.

Key Considerations

-

The bromine atom at position 3 must be introduced prior to lithiation to avoid competing side reactions.

-

The Vilsmeier-Haack step requires careful temperature control (0–5°C) to prevent over-formylation or decomposition of the boronic ester.

Example Protocol

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| 1 | 4-Isopropoxy-3-bromobenzaldehyde, LDA, THF, –78°C | 1 h | 75% |

| 2 | 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, –78°C to RT | 4 h | 82% |

| 3 | POCl₃, DMF, 0°C | 2 h | 60% |

Sequential Functionalization via Suzuki Coupling

While unconventional, this approach employs a Suzuki-Miyaura coupling to install the boronic ester after introducing the formyl group.

Synthetic Pathway

-

Formylation : 3-Bromo-4-isopropoxybenzaldehyde is synthesized via Friedel-Crafts alkylation of 3-bromophenol with isopropyl bromide, followed by Duff formylation.

-

Suzuki Coupling : Reaction with pinacol borane in the presence of Pd(OAc)₂ and SPhos ligand couples the boronic ester to the aryl bromide.

Limitations

-

The formyl group’s presence complicates palladium catalysis, necessitating bulky ligands (e.g., SPhos) to suppress decarbonylation.

-

Low temperatures (50°C) and short reaction times (6 h) minimize side reactions.

Example Protocol

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| 1 | 3-Bromo-4-isopropoxybenzaldehyde, hexamine, TFA, 100°C | 8 h | 55% |

| 2 | Pinacol borane, Pd(OAc)₂, SPhos, K₂CO₃, dioxane, 50°C | 6 h | 48% |

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Optimal Yield |

|---|---|---|---|

| Miyaura Borylation | Mild conditions, one-step process | Requires formyl protection | 68% |

| Directed Metallation | High regiocontrol | Low functional group tolerance | 60% |

| Suzuki Coupling | Late-stage boronation | Low yields due to side reactions | 48% |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-isopropoxy-5-formylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The boronic ester moiety can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol. Substitution of the bromine atom can result in a variety of functionalized phenylboronic esters .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H22BBrO4

- Molecular Weight : 369.06 g/mol

- Purity : Typically ≥ 97%

This compound features a bromine atom, an isopropoxy group, and a formyl group on the phenyl ring, making it a valuable building block for further chemical transformations.

Organic Synthesis

3-Bromo-2-isopropoxy-5-formylphenylboronic acid pinacol ester is primarily utilized in organic synthesis due to its reactivity:

- Suzuki-Miyaura Coupling : This reaction enables the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. The compound acts as a coupling partner in this widely used method, facilitating the synthesis of complex organic molecules such as pharmaceuticals and agrochemicals .

- Functionalization Reactions : The presence of the formyl group allows for further functionalization, enabling the synthesis of derivatives that can be used in various applications, including drug development and material science .

Medicinal Chemistry

The compound is explored for its potential therapeutic applications:

- Boron Neutron Capture Therapy : Its boron content makes it suitable for use in boron neutron capture therapy (BNCT), a targeted cancer treatment that utilizes boron-containing compounds to selectively destroy cancer cells when exposed to neutron radiation .

- Drug Development : Researchers are investigating its role as a precursor in the synthesis of novel pharmaceuticals, particularly those targeting specific biological pathways. The unique structural features allow for the design of molecules with enhanced biological activity .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the utility of this compound in synthesizing new anticancer agents through Suzuki-Miyaura coupling reactions. The resulting compounds exhibited promising activity against various cancer cell lines, highlighting the importance of this boronic ester in drug discovery .

Case Study 2: Development of Diagnostic Agents

In another research initiative, this compound was employed to develop boron-containing diagnostic agents for imaging techniques. Its ability to form stable complexes with metal ions facilitated the creation of effective imaging agents that can help visualize tumor sites in vivo .

Mechanism of Action

The mechanism of action of 3-Bromo-2-isopropoxy-5-formylphenylboronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester moiety can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The presence of the formyl group allows for further functionalization, enhancing its versatility in chemical synthesis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Boronic Esters

Structural and Functional Group Comparisons

The table below compares the target compound with analogous boronic esters:

Key Observations:

- Steric Influence : The isopropoxy group introduces greater steric hindrance than ethoxy or methoxy substituents, which may reduce reaction rates in bulky catalytic systems .

- Halogen Diversity : Bromine offers superior leaving-group ability compared to chlorine or fluorine, making the target compound more reactive in cross-couplings .

Reactivity in Cross-Coupling Reactions

Boronic esters are pivotal in Suzuki-Miyaura reactions. A study on 4-nitrophenylboronic acid pinacol ester demonstrated that electron-withdrawing groups (e.g., NO₂, CHO) increase reactivity with H₂O₂, forming phenols via oxidation . Similarly, the formyl group in the target compound likely enhances its reactivity in oxidative and coupling environments.

In contrast, 5-bromo-2-methoxyphenylboronic acid pinacol ester () lacks an electron-withdrawing group, resulting in slower coupling kinetics under similar conditions.

Stability and Handling Considerations

- Hydrolytic Stability : Boronic esters with electron-withdrawing substituents (e.g., CHO, Br) exhibit reduced susceptibility to hydrolysis compared to electron-donating groups (e.g., OCH₃) .

- Thermal Stability : The isopropoxy group in the target compound may improve thermal stability due to steric protection of the boronic ester moiety.

Biological Activity

3-Bromo-2-isopropoxy-5-formylphenylboronic acid pinacol ester is a compound of interest in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives have been extensively studied for their applications in various therapeutic areas, including antimicrobial, anti-cancer, and enzyme inhibition activities. This article reviews the biological activity of this specific compound, drawing from diverse research findings and case studies.

The compound has the following chemical structure and properties:

- Molecular Formula : C14H19BBrO3

- Molecular Weight : 305.0 g/mol

- CAS Number : 1451391-13-1

- Appearance : White to off-white solid

Boronic acids, including the pinacol esters, are known to interact with diols and other nucleophiles. The unique properties of boron allow these compounds to act as enzyme inhibitors by forming covalent bonds with active site residues. For instance, they can inhibit proteasomes and other key enzymes involved in cellular processes.

Antimicrobial Activity

Research indicates that 3-bromo derivatives of phenylboronic acids exhibit antimicrobial properties. A comparative study showed that compounds with similar structures demonstrated moderate activity against various pathogens:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Candida albicans | 32 | |

| Escherichia coli | 16 | |

| Bacillus cereus | 8 | |

| Aspergillus niger | 16 |

The mechanism appears to involve the inhibition of leucyl-tRNA synthetase (LeuRS), similar to other benzoxaborole compounds.

Anti-Cancer Activity

The potential anti-cancer activity of boronic acid derivatives has been explored in various studies. In particular, compounds that inhibit proteasome activity have shown promise in cancer therapy:

- Inhibition of Proteasome : Studies indicate that boronic acid pinacol esters can inhibit the proteasome, leading to cell cycle arrest at the G2/M phase in cancer cells. This action results in growth inhibition in multiple cancer cell lines, including U266 cells .

Case Studies

-

Study on Antimicrobial Properties :

A study evaluated the antimicrobial activity of several phenylboronic acids, including 3-bromo derivatives. The findings indicated that these compounds could serve as effective agents against both fungal and bacterial infections, particularly highlighting their lower Minimum Inhibitory Concentration (MIC) values compared to established drugs like Tavaborole . -

Cancer Cell Line Studies :

In vitro studies on U266 cells demonstrated that the compound could effectively inhibit cell growth by inducing apoptosis through proteasome inhibition. The IC50 values were promising, suggesting potential for further development as an anti-cancer agent .

Q & A

Q. What are the key considerations for synthesizing and purifying 3-bromo-2-isopropoxy-5-formylphenylboronic acid pinacol ester?

Methodological Answer: Synthesis typically involves sequential functionalization of the phenyl ring. The bromo and isopropoxy groups are introduced via electrophilic substitution or nucleophilic aromatic substitution, followed by formylation (e.g., Vilsmeier-Haack reaction). The boronic acid is then esterified with pinacol under anhydrous conditions. Purification requires solvent selection based on solubility trends: pinacol esters exhibit high solubility in acetone, THF, and dichloromethane but low solubility in non-polar solvents like cyclohexane . Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (using acetone/water mixtures) is recommended to isolate the product.

Q. How does the pinacol ester moiety influence the compound’s stability and solubility in common solvents?

Methodological Answer: The pinacol ester enhances stability by protecting the boronic acid from hydrolysis, particularly in protic solvents. Solubility is solvent-dependent: polar aprotic solvents (e.g., THF, DMF) dissolve the ester effectively due to favorable dipole interactions, while non-polar solvents (e.g., hexane) show limited solubility. This behavior is consistent with solubility trends observed for phenylboronic acid pinacol esters, where solvent polarity directly correlates with solubility . For kinetic studies (e.g., reactions with H₂O₂), acetone or THF is preferred to maintain homogeneity .

Q. What spectroscopic techniques are suitable for characterizing this compound?

Methodological Answer:

- UV-Vis Spectroscopy : Monitors reaction progress (e.g., boronic ester decomposition via absorbance shifts at 290–405 nm) .

- NMR : ¹¹B NMR confirms boronic ester formation (δ ~30 ppm for pinacol esters). ¹H/¹³C NMR identifies substituents (e.g., formyl proton at ~10 ppm).

- Mass Spectrometry : High-resolution MS (ESI or EI) verifies molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How do the bromo and formyl substituents affect Suzuki-Miyaura cross-coupling reactivity?

Methodological Answer: The bromo group acts as a potential leaving site, competing with the boronic ester in cross-coupling. To prioritize boronic ester reactivity:

- Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts in THF/water mixtures at 60–80°C .

- Optimize base (e.g., K₂CO₃) to deprotonate the boronic ester without degrading the formyl group.

The electron-withdrawing formyl group reduces electron density at the boron center, potentially slowing transmetalation. Kinetic studies (e.g., UV-Vis monitoring ) can quantify this effect.

Q. What strategies enable chemoselective reactions involving the formyl group vs. the boronic ester?

Methodological Answer:

- Protection/Deprotection : Temporarily protect the formyl group as an acetal (e.g., using ethylene glycol) before boronic ester reactions.

- pH Control : Under mildly acidic conditions (pH 5–6), the boronic ester remains stable while the formyl group undergoes nucleophilic addition (e.g., with amines).

- Catalyst Tuning : Use Pd catalysts with bulky ligands (e.g., SPhos) to sterically hinder undesired coupling at the formyl site .

Q. How can substituent effects (bromo, isopropoxy, formyl) be exploited in iterative C–C bond formation?

Methodological Answer: The bromo group allows sequential cross-coupling (e.g., Sonogashira or Buchwald-Hartwig reactions post-Suzuki). The isopropoxy group provides steric bulk to direct regioselectivity in electrophilic substitutions. The formyl group enables post-coupling functionalization (e.g., reductive amination). For iterative synthesis, use controlled speciation (e.g., adjusting solvent polarity to stabilize intermediates) and stepwise catalyst activation .

Q. What kinetic challenges arise in reactions involving aqueous H₂O₂, and how are they mitigated?

Methodological Answer: H₂O₂ oxidizes boronic esters to phenols, but competing hydrolysis can occur. To isolate oxidation pathways:

- Monitor reaction kinetics via UV-Vis (405 nm for phenol formation) .

- Use buffered solutions (pH 7–8) to stabilize the boronic ester while favoring oxidation.

- Add phase-transfer catalysts (e.g., TBAB) to enhance H₂O₂ solubility in organic solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.